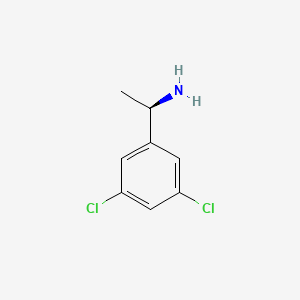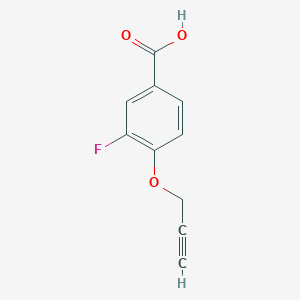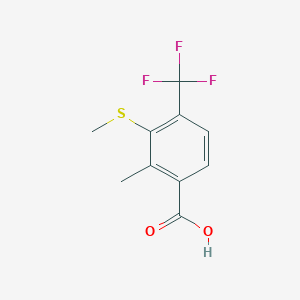![molecular formula C6H9N3 B1466127 1-シクロプロピルメチル-1H-[1,2,4]トリアゾール CAS No. 1229426-95-2](/img/structure/B1466127.png)
1-シクロプロピルメチル-1H-[1,2,4]トリアゾール
概要
説明
1-Cyclopropylmethyl-1H-[1,2,4]triazole is a derivative of the 1,2,4-triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . They are known to exhibit a broad range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been extensively studied. A general method involves the reaction of hydrazines with formamide under microwave irradiation . Other methods include electrochemical multicomponent reactions of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols . Copper-catalyzed reactions under an atmosphere of air have also been used to synthesize 1,2,4-triazole derivatives .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The exact structure of 1-Cyclopropylmethyl-1H-[1,2,4]triazole would require further analysis.Chemical Reactions Analysis
1,2,4-Triazoles can undergo both electrophilic and nucleophilic substitution reactions due to their high electron density . The specific reactions that 1-Cyclopropylmethyl-1H-[1,2,4]triazole can undergo would depend on the specific conditions and reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on their specific structures. For example, the parent 1H-1,2,4-triazole is a colorless liquid, highly soluble in water .科学的研究の応用
抗菌作用
1-シクロプロピルメチル-1H-[1,2,4]トリアゾール: 誘導体は、強力な抗菌作用を持つことで知られています。これらは、幅広い菌類や真菌に対して効果があり、新しい抗生物質や抗真菌剤の開発において貴重な存在となっています。 トリアゾール環は、微生物酵素の活性部位と相互作用する能力を持ち、その有効性に貢献しています .
抗がん活性
研究では、特定の1,2,4-トリアゾール誘導体が有望な抗がん活性を示すことが明らかになっています。これらは、がん細胞の増殖を阻害し、アポトーシスを誘導することで作用します。 一部の誘導体は、正常な細胞を温存しながら、がん細胞に対して選択的な毒性を示し、化学療法において大きな利点となっています .
抗ウイルス作用
1,2,4-トリアゾールの構造的柔軟性により、ウイルス複製を阻害できる化合物を生成することができます。 これらの誘導体は、インフルエンザやHIVなど、ウイルス感染の治療における潜在的な用途について研究されています .
農薬開発
1,2,4-トリアゾール化合物は、農薬開発において重要な役割を果たしています。 これらは、作物を害虫や病気から保護する農薬や除草剤の製造に使用され、農業生産性の向上に貢献しています .
有機触媒
有機触媒の分野では、1,2,4-トリアゾールは、さまざまな化学反応における触媒作用のために使用されています。 これらは、触媒として作用することにより、複雑な有機化合物の生成を促進し、医薬品合成や材料科学において不可欠なものとなっています .
材料科学
トリアゾール環は、特定の特性を持つポリマーやその他の材料の合成に不可欠です。 これらの材料は、電子機器、コーティング、および高度な複合材料の構成要素として、用途が見出されています .
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
1-Cyclopropylmethyl-1H-[1,2,4]triazole plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as aromatase, which is involved in the biosynthesis of estrogens . The interaction between 1-Cyclopropylmethyl-1H-[1,2,4]triazole and aromatase involves binding to the enzyme’s active site, thereby preventing the conversion of androgens to estrogens. Additionally, 1-Cyclopropylmethyl-1H-[1,2,4]triazole has demonstrated the ability to bind to various receptors, influencing cellular signaling pathways and gene expression .
Cellular Effects
The effects of 1-Cyclopropylmethyl-1H-[1,2,4]triazole on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . Furthermore, 1-Cyclopropylmethyl-1H-[1,2,4]triazole can modulate cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . By inhibiting this pathway, 1-Cyclopropylmethyl-1H-[1,2,4]triazole can reduce cell proliferation and induce cell death. Additionally, this compound has been shown to affect gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 1-Cyclopropylmethyl-1H-[1,2,4]triazole exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme . This binding prevents the enzyme from catalyzing its substrate, leading to a decrease in the production of specific metabolites. Additionally, 1-Cyclopropylmethyl-1H-[1,2,4]triazole can interact with DNA and RNA, affecting gene expression and protein synthesis . The compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules enhances its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclopropylmethyl-1H-[1,2,4]triazole have been studied over various time periods. The compound has shown stability under physiological conditions, maintaining its activity over extended periods . Degradation of 1-Cyclopropylmethyl-1H-[1,2,4]triazole can occur under extreme conditions, such as high temperatures or acidic environments . Long-term studies have indicated that prolonged exposure to 1-Cyclopropylmethyl-1H-[1,2,4]triazole can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Cyclopropylmethyl-1H-[1,2,4]triazole vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inhibiting microbial infections . At high doses, 1-Cyclopropylmethyl-1H-[1,2,4]triazole can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefits are observed .
Metabolic Pathways
1-Cyclopropylmethyl-1H-[1,2,4]triazole is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in the metabolism of 1-Cyclopropylmethyl-1H-[1,2,4]triazole, converting it into more water-soluble metabolites that can be excreted from the body .
Transport and Distribution
Within cells and tissues, 1-Cyclopropylmethyl-1H-[1,2,4]triazole is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . Additionally, transporters and binding proteins facilitate the movement of 1-Cyclopropylmethyl-1H-[1,2,4]triazole within the body, influencing its localization and accumulation in specific tissues . The distribution of 1-Cyclopropylmethyl-1H-[1,2,4]triazole is also affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 1-Cyclopropylmethyl-1H-[1,2,4]triazole plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications direct 1-Cyclopropylmethyl-1H-[1,2,4]triazole to specific organelles, where it can exert its effects on cellular processes. For example, the localization of 1-Cyclopropylmethyl-1H-[1,2,4]triazole in the mitochondria is associated with its ability to induce apoptosis by disrupting mitochondrial function.
特性
IUPAC Name |
1-(cyclopropylmethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-6(1)3-9-5-7-4-8-9/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADOCHVYFIHWCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1466046.png)


![2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione hydrochloride](/img/structure/B1466052.png)

![(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1466054.png)
![Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1466056.png)

![Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1466060.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B1466065.png)
![tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate](/img/structure/B1466067.png)